Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane
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Overview
Description
Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane is an organophosphorus compound that contains both tin and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane typically involves the reaction of dibutylphosphane with a chlorostannane derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and stannic derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine and stannane forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions include phosphine oxides, stannic derivatives, and substituted phosphane compounds.
Scientific Research Applications
Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism by which Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane exerts its effects involves the interaction of its phosphorus and tin atoms with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes and chemical reactions. The pathways involved include the formation of stable intermediates and transition states that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Dibutylphosphane
- Chlorostannane derivatives
- Organotin compounds
Comparison
Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane is unique due to the presence of both tin and phosphorus atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
90127-38-1 |
---|---|
Molecular Formula |
C12H28ClPSn |
Molecular Weight |
357.49 g/mol |
IUPAC Name |
dibutyl-[2-[chloro(dimethyl)stannyl]ethyl]phosphane |
InChI |
InChI=1S/C10H22P.2CH3.ClH.Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;/h3-10H2,1-2H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
MFJAGFSNLCIXID-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(CCCC)CC[Sn](C)(C)Cl |
Origin of Product |
United States |
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